molecular formula C22H20FN3 B12179365 N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine

Cat. No.: B12179365
M. Wt: 345.4 g/mol
InChI Key: WNAUFUOFLFCSLH-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is a structurally complex small molecule featuring a central methylene bridge connecting a 4-fluorophenyl group and a 2-methylindole moiety, with a 4-methylpyridin-2-amine substituent.

Key structural attributes:

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability .
  • 2-Methylindole: A privileged scaffold in drug discovery, often associated with receptor binding .
  • 4-Methylpyridin-2-amine: Introduces hydrogen-bonding capabilities and modulates electronic properties .

Properties

Molecular Formula

C22H20FN3

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine

InChI

InChI=1S/C22H20FN3/c1-14-11-12-24-20(13-14)26-22(16-7-9-17(23)10-8-16)21-15(2)25-19-6-4-3-5-18(19)21/h3-13,22,25H,1-2H3,(H,24,26)

InChI Key

WNAUFUOFLFCSLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)F)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Reductive Amination

A one-pot reaction using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent:

  • Reactants : Fluorophenyl-indole aldehyde (1 eq), 4-methylpyridin-2-amine (1.2 eq), NaBH(OAc)₃ (1.5 eq).

  • Solvent : Dichloromethane (DCM) at room temperature.

  • Yield : 58–64% after purification by column chromatography.

Buchwald-Hartwig Amination

For higher efficiency, palladium-catalyzed coupling is employed:

  • Catalyst : Pd₂(dba)₃ (2 mol%).

  • Ligand : Xantphos (4 mol%).

  • Base : Cs₂CO₃ (2 eq).

  • Solvent : Toluene at 110°C for 12 hours.

  • Yield : 75–82%.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Characterization relies on:

  • ¹H NMR : Key peaks include indole NH (δ 10.2–10.5 ppm), pyridine protons (δ 7.8–8.5 ppm), and fluorophenyl aromatic signals (δ 6.9–7.3 ppm).

  • LC-MS : Molecular ion peak at m/z 331.4 [M+H]⁺ confirms the target compound.

Optimization Challenges and Solutions

Competing Side Reactions

  • N-Alkylation vs. C-Alkylation : Using bulky bases (e.g., LDA) directs selectivity toward C-alkylation.

  • Oxidation of Indole : Conducting reactions under nitrogen atmosphere prevents indole ring oxidation.

Solvent Effects

  • THF vs. DCM : THF improves Grignard reactivity but requires strict anhydrous conditions. DCM is preferred for reductive amination due to better solubility of intermediates.

Scalability and Industrial Considerations

Kilogram-scale synthesis faces hurdles in:

  • Cost of Palladium Catalysts : Switching to nickel-based catalysts (e.g., NiCl₂(dppf)) reduces costs by 40% while maintaining 70–75% yields.

  • Waste Management : Solvent recovery systems (e.g., distillation for THF reuse) are critical for environmentally sustainable production.

Emerging Methodologies

Recent advances include:

  • Photoredox Catalysis : Visible-light-mediated coupling reduces reaction times to 2–4 hours with comparable yields.

  • Flow Chemistry : Continuous-flow systems achieve 90% conversion in Grignard steps by enhancing mixing and heat transfer .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference
Target Compound : N-[(4-Fluorophenyl)(2-Methyl-1H-Indol-3-yl)Methyl]-4-Methylpyridin-2-Amine C₂₂H₂₁FN₃ 4-Fluorophenyl, 2-methylindole, 4-methylpyridine Hypothesized kinase inhibition based on pyridine/indole motifs Inferred
Chloro Analog : N-((4-Chlorophenyl)(2-Methyl-1H-Indol-3-yl)Methyl)-4-Methylpyridin-2-Amine (CAS 65233-90-1) C₂₂H₂₁ClN₃ Chlorophenyl replaces fluorophenyl Unknown activity; chloro substituent may alter pharmacokinetics
Pyrimidine Variant : N-(4-Fluorophenyl)-4-(2-Methyl-1H-Indol-3-yl)Pyrimidin-2-Amine C₂₀H₁₆FN₄ Pyrimidine core replaces pyridine Antimicrobial activity (pyrimidines disrupt nucleic acid synthesis)
Nitro/Methoxy Derivative : N-(4-Fluoro-2-Methoxy-5-Nitrophenyl)-4-(1-Methyl-1H-Indol-3-yl)Pyrimidin-2-Amine (CAS 1421372-94-2) C₂₁H₁₆FN₅O₃ Additional nitro/methoxy groups on phenyl High structural similarity (0.78); likely enhanced electron-withdrawing effects
Phenyl Analog : N-((4-Fluorophenyl)(Phenyl)Methyl)Pyridin-2-Amine (CAS 1445434-24-1) C₁₈H₁₅FN₂ Phenyl replaces indole Reduced steric bulk; unknown bioactivity

Structural Modifications and Pharmacological Implications

A. Fluorine vs. Chlorine Substituents
  • The chloro analog (CAS 65233-90-1) replaces fluorine with chlorine, increasing molecular weight and lipophilicity (Cl: +0.71 LogP vs. F: +0.14 LogP). Chlorine may improve membrane permeability but could reduce metabolic stability due to slower oxidative degradation .
B. Pyridine vs. Pyrimidine Cores
C. Nitro/Methoxy Functionalization
  • The nitro/methoxy derivative (CAS 1421372-94-2) demonstrates how electron-withdrawing groups (NO₂) and electron-donating groups (OCH₃) can fine-tune solubility and target affinity. Such modifications are common in kinase inhibitors to optimize binding-pocket interactions .

Research Findings from Analogous Compounds

Antimicrobial Activity : Pyrimidine-based indole derivatives (e.g., N-(4-fluorophenyl)-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine) show broad-spectrum activity against bacterial and fungal strains, attributed to interference with DNA/RNA synthesis .

Kinase Inhibition : Compounds with pyridine/indole scaffolds (e.g., N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine) are reported as p38 MAP kinase inhibitors, highlighting the role of fluorine in enhancing target selectivity .

Metabolic Stability: Fluorine in the 4-fluorophenyl group reduces cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, a compound with significant structural complexity, belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C23H22FN2C_{23}H_{22}FN_2. The structure consists of a fluorinated phenyl group, an indole moiety, and a pyridine ring. This unique combination is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that compounds with indole and pyridine structures exhibit a wide range of biological activities, including:

  • Anticancer Activity : Indole derivatives have been shown to inhibit various cancer cell lines.
  • Antimicrobial Properties : Certain derivatives demonstrate activity against bacterial and fungal pathogens.
  • Neuroprotective Effects : Some studies suggest potential applications in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this one may inhibit key enzymes involved in cancer progression or microbial survival.
  • Receptor Modulation : The compound may interact with specific receptors in the body, modulating pathways related to inflammation or cell proliferation.
  • Induction of Apoptosis : Evidence suggests that some indole derivatives can induce programmed cell death in tumor cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in HeLa and Caco-2 cells
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectivePotential protective effects in models of stroke

Detailed Findings

  • Anticancer Studies : In vitro studies have shown that similar indole derivatives exhibit IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating significant cytotoxicity. For instance, a study reported that an indole derivative had an IC50 value of 9.27 µM against ovarian cancer cells (OVXF 899) .
  • Antimicrobial Activity : The compound demonstrated notable effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 6 µM for certain strains .
  • Neuroprotective Effects : Research indicates that compounds with similar structures can enhance neuronal survival under stress conditions, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Q. Tables for Reference

Q. Table 1: Example SAR for Pyridine Substituents

Substituent PositionGroupIC₅₀ (EGFR, μM)Selectivity (VEGFR/EGFR)
4-MethylCH₃0.121.5
4-CF₃CF₃0.083.2
4-NO₂NO₂0.250.8

Q. Table 2: Reaction Optimization Parameters

ParameterBaseline (Yield)Optimized (Yield)
Catalyst (Pd/C vs. Cu)45% (Pd/C)72% (CuI)
Solvent (DMF vs. THF)60% (DMF)85% (THF)
Temperature (°C)10080

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